molecular formula C23H17BrN2O2 B15080828 [2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone

[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone

Cat. No.: B15080828
M. Wt: 433.3 g/mol
InChI Key: DFWBJUZUJMINIE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a dihydropyrazolo benzoxazin core, and a phenylmethanone moiety. Its molecular formula is C27H19BrN2O2, and it has a molecular weight of 483.369 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multiple steps, including the formation of the pyrazolo benzoxazin core and the subsequent introduction of the bromophenyl and phenylmethanone groups. One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the benzoxazin core . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-phenylmethanone

InChI

InChI=1S/C23H17BrN2O2/c24-17-12-10-15(11-13-17)19-14-20-18-8-4-5-9-21(18)28-23(26(20)25-19)22(27)16-6-2-1-3-7-16/h1-13,20,23H,14H2

InChI Key

DFWBJUZUJMINIE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5

Origin of Product

United States

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